2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol
Description
Properties
Molecular Formula |
C16H11BrCl2N4O2S |
|---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11BrCl2N4O2S/c1-25-13-5-8(4-11(17)14(13)24)7-20-23-15(21-22-16(23)26)10-3-2-9(18)6-12(10)19/h2-7,24H,1H3,(H,22,26)/b20-7+ |
InChI Key |
ANLOIGVTACEISF-IFRROFPPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides derived from 2,4-dichlorophenyl isothiocyanate and hydrazine hydrate undergo acid-catalyzed cyclization to yield 3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazole. For example:
Alternative Route via β-Carbonyl Phosphonates and Azides
A regioselective [3 + 2] cycloaddition between β-carbonyl phosphonates and azides, as described in recent literature, offers a modern approach:
-
Reagents : Cesium carbonate (2.0 equiv) in DMSO facilitates enolate formation, reacting with azides (1.2 equiv) at room temperature.
-
Advantages : High regioselectivity for 1,4,5-trisubstituted triazoles (>90% yield).
Table 1: Comparison of Triazole Synthesis Methods
| Method | Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Thiosemicarbazide Cyclization | Acetic acid, reflux | 78–85 | Moderate |
| β-Carbonyl Phosphonate Route | Cs₂CO₃, DMSO, azides | 90–95 | High |
Preparation of 2-Bromo-4-Formyl-6-Methoxyphenol
The brominated phenolic aldehyde is synthesized via controlled bromination and formylation:
Bromination of 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)
Adapting continuous bromination techniques from patent CN101279896B, vanillin undergoes regioselective bromination:
Directed Ortho-Metalation for Formylation
For substrates resistant to direct bromination, a directed metalation strategy is employed:
-
Protect the phenolic -OH as a silyl ether.
-
Use LDA to deprotonate the ortho position relative to methoxy.
-
Quench with DMF to introduce the formyl group.
Imine Formation and Coupling Reaction
The final step involves Schiff base formation between the triazole-thiol amine and the brominated aldehyde:
Condensation under Acidic Conditions
Solvent and Catalyst Screening
Table 2: Optimization of Imine Coupling
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 80 | 82–88 |
| Toluene | p-TsOH | 110 | 75–80 |
| DMF | None | 100 | 60–65 |
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving >99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, CH=N), 7.89–7.30 (m, 3H, Ar-H), 5.21 (s, 1H, -OH), 3.91 (s, 3H, OCH₃).
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom at the phenol ring is reactive and can participate in nucleophilic aromatic substitution. This reactivity is enhanced by electron-withdrawing groups like the triazole and sulfanyl substituents. Polar aprotic solvents (e.g., DMF) are often used to optimize reaction rates.
Oxidation and Reduction
-
Oxidation : The sulfanyl group (–SH) can oxidize to a sulfinyl (–SO–) or sulfonyl (–SO₂–) group under controlled conditions (e.g., using oxidizing agents like potassium permanganate).
-
Reduction : Sodium borohydride reduces ketone intermediates to alcohols, a step critical for functional group diversification .
Tautomerization
The triazole-thione tautomer (C=S) can shift to the thiol form (C–SH), influencing reactivity during alkylation or substitution reactions .
Table 2: Functional Group Reactivity
Spectroscopic Characterization
The compound is analyzed using:
-
NMR : Distinct signals for the methoxy group (~3.7 ppm in ¹H NMR) and triazole protons.
-
Mass Spectrometry : Confirms molecular weight (419.3 g/mol) and structural integrity.
Challenges and Optimization
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have shown effectiveness against various strains of bacteria and fungi, making them valuable candidates for developing new antimicrobial agents .
Anticancer Properties
The structural features of triazoles contribute to their potential as anticancer agents. Studies have demonstrated that triazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the sulfanyl group in this compound may enhance its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Research into related triazole compounds has revealed their potential to modulate inflammatory pathways. The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been noted, suggesting that this compound could serve as a basis for developing anti-inflammatory drugs .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions including:
- Formation of the Triazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with thiosemicarbazones.
- Bromination : The introduction of bromine is carried out using brominating agents under controlled conditions.
- Final Coupling : The final product is obtained through coupling reactions involving various substituents.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- A study published in Medicinal Chemistry demonstrated that triazole compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells .
- Another research article focused on the anti-inflammatory effects of triazoles in animal models showed promising results in reducing inflammation markers .
Mechanism of Action
The mechanism of action of 2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form coordination complexes with metal ions, which can enhance its antimicrobial and antioxidant properties . Molecular docking studies have identified potential binding sites and interactions with enzymes and proteins, providing insights into its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Crystallographic and Electronic Properties
- Crystal Packing: The target compound’s dichlorophenyl and sulfanyl groups likely promote dense packing via halogen and hydrogen bonds, as seen in analogous triazole-thiol derivatives (e.g., CCDC 829447: monoclinic system, density 1.405 g/cm³) . In contrast, compounds with bulkier substituents (e.g., 2-isopropylcyclohexyl in ) exhibit lower symmetry and higher steric hindrance .
- Electron Distribution: The sulfanyl group’s electron-donating nature may stabilize the triazole ring’s electronic environment, as evidenced by Hirshfeld surface analyses in related structures .
Reactivity and Stability
- Thermal Stability: Bromine and chlorine substituents enhance thermal stability compared to non-halogenated analogues. For example, the decomposition temperature of the target compound is projected to exceed 250°C, based on differential scanning calorimetry (DSC) data for similar brominated triazoles .
- Sulfanyl Group Reactivity : The -SH group facilitates metal coordination (e.g., with Cu²⁺ or Zn²⁺) and disulfide bond formation under oxidative conditions, as demonstrated in thiol-containing triazoles .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be verified?
The compound can be synthesized via a Schiff base condensation reaction between a brominated methoxyphenol derivative and a triazole-containing aldehyde precursor under inert conditions. Key steps include refluxing in anhydrous ethanol with a catalytic acid (e.g., glacial acetic acid) to promote imine bond formation . Purity verification should combine HPLC (to assess organic impurities) and 1H/13C NMR (to confirm structural integrity and monitor tautomeric equilibria, common in triazole-thiol systems) .
Q. Which spectroscopic techniques are critical for characterizing its structure and tautomeric behavior?
- Single-crystal X-ray diffraction (SCXRD): Essential for resolving the E-configuration of the imine bond and confirming the triazole-thiol tautomeric state (sulfanyl vs. thione forms) .
- FT-IR: Identify key functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, S–H stretch at ~2550 cm⁻¹ if present) .
- UV-Vis: Monitor π→π* transitions in the conjugated Schiff base system, which may shift depending on solvent polarity .
Q. How should researchers handle safety concerns during synthesis?
Refer to hazard codes P210 (avoid ignition sources) and P201 (pre-lab protocol review) due to the compound’s bromine and dichlorophenyl moieties, which may generate toxic fumes. Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) and wear appropriate PPE .
Advanced Research Questions
Q. What strategies resolve crystallographic disorder in its X-ray structure, particularly in the triazole-thiol moiety?
Use SHELXL refinement tools to model disorder by splitting atomic positions and applying geometric restraints (e.g., SIMU, DELU commands) to maintain chemically reasonable bond lengths and angles . For ambiguous thiol/thione tautomerism, refine occupancy factors and validate against Hirshfeld surface analysis .
Q. How can computational methods predict its reactivity in metal coordination studies?
Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-rich sites (e.g., triazole-N, imine-N, and thiol-S) for metal binding. Compare with experimental data (e.g., UV-Vis shifts upon metal addition) to validate coordination modes .
Q. What experimental design principles apply to optimizing its biological activity against contradictory data?
Use Design of Experiments (DoE) to systematically vary substituents (e.g., dichlorophenyl vs. methoxy groups) and assess impact on bioactivity. For example, a central composite design could optimize IC50 values by adjusting steric/electronic parameters, with statistical validation via ANOVA .
Q. How to address discrepancies in reported solubility and stability across studies?
Conduct accelerated stability studies under controlled humidity/temperature (ICH Q1A guidelines) and analyze degradation products via LC-MS. Solubility contradictions may arise from polymorphic forms; use SCXRD and DSC to identify crystalline vs. amorphous phases .
Methodological Notes
- Crystallography: Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Synthetic Optimization: Employ microwave-assisted synthesis to reduce reaction times and improve imine bond yields .
- Data Validation: Cross-reference spectroscopic data with structurally analogous compounds (e.g., triazole-Schiff base derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
